molecular formula C20H16ClN3O2S B10953825 N-{4-[(1E)-1-{2-[(4-chlorophenyl)carbonyl]hydrazinylidene}ethyl]phenyl}thiophene-2-carboxamide

N-{4-[(1E)-1-{2-[(4-chlorophenyl)carbonyl]hydrazinylidene}ethyl]phenyl}thiophene-2-carboxamide

Cat. No.: B10953825
M. Wt: 397.9 g/mol
InChI Key: JIDKQZUJYZPYGT-YDZHTSKRSA-N
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Description

N-(4-{1-[(E)-2-(4-CHLOROBENZOYL)HYDRAZONO]ETHYL}PHENYL)-2-THIOPHENECARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chlorobenzoyl hydrazone moiety and a thiophene carboxamide group, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{1-[(E)-2-(4-CHLOROBENZOYL)HYDRAZONO]ETHYL}PHENYL)-2-THIOPHENECARBOXAMIDE typically involves the reaction of 4-chlorobenzoyl hydrazine with an appropriate aldehyde or ketone to form the hydrazone intermediate. This intermediate is then reacted with a thiophene carboxylic acid derivative under suitable conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid to facilitate the formation of the hydrazone and subsequent coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process. Additionally, purification methods like recrystallization and chromatography are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-(4-{1-[(E)-2-(4-CHLOROBENZOYL)HYDRAZONO]ETHYL}PHENYL)-2-THIOPHENECARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction can produce hydrazine derivatives, and substitution reactions can result in a variety of substituted compounds with different functional groups .

Scientific Research Applications

N-(4-{1-[(E)-2-(4-CHLOROBENZOYL)HYDRAZONO]ETHYL}PHENYL)-2-THIOPHENECARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-{1-[(E)-2-(4-CHLOROBENZOYL)HYDRAZONO]ETHYL}PHENYL)-2-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s hydrazone moiety can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the thiophene carboxamide group can interact with various enzymes and receptors, modulating their activity and leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other hydrazone derivatives and thiophene carboxamides, such as:

Uniqueness

The uniqueness of N-(4-{1-[(E)-2-(4-CHLOROBENZOYL)HYDRAZONO]ETHYL}PHENYL)-2-THIOPHENECARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C20H16ClN3O2S

Molecular Weight

397.9 g/mol

IUPAC Name

N-[4-[(E)-N-[(4-chlorobenzoyl)amino]-C-methylcarbonimidoyl]phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C20H16ClN3O2S/c1-13(23-24-19(25)15-4-8-16(21)9-5-15)14-6-10-17(11-7-14)22-20(26)18-3-2-12-27-18/h2-12H,1H3,(H,22,26)(H,24,25)/b23-13+

InChI Key

JIDKQZUJYZPYGT-YDZHTSKRSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=C(C=C1)Cl)/C2=CC=C(C=C2)NC(=O)C3=CC=CS3

Canonical SMILES

CC(=NNC(=O)C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)NC(=O)C3=CC=CS3

Origin of Product

United States

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